molecular formula C40H24Cl2N8Sn B1435318 Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride CAS No. 87261-83-4

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride

Cat. No. B1435318
CAS RN: 87261-83-4
M. Wt: 806.3 g/mol
InChI Key: ZNPXIJCSDMQAQK-UHFFFAOYSA-L
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Description

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride is a synthetic porphyrin used for research . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

The compound has been used in the formation of photoresponsive porphyrin nanotubes. These nanotubes are formed by the self-assembly of meso-tetrakis(4-sulfonatophenyl)porphyrin and Sn(IV) meso-tetra(4-pyridyl)porphyrin .


Molecular Structure Analysis

The molecular formula of this compound is C40H24Cl2N8Sn, and its molecular weight is 806.29 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound has been used in the formation of photoresponsive porphyrin nanotubes .

Scientific Research Applications

DNA Interaction and Chromophore Behavior

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride and its derivatives are extensively studied for their interactions with DNA. They demonstrate significant binding capabilities, often through both electrostatic and intercalative binding modes. Such interactions have implications for DNA structure alterations and potential applications in gene therapy and molecular biology (Carvlin, Datta-gupta, & Fiel, 1982). Additionally, the porphyrin photosensitizer, meso-Tetra (4-N-methyl-pyridyl) porphine tetraperchlorate, unwinds supercoiled ColEI DNA at lower concentrations than ethidium bromide, indicating a potential for gene regulation applications (Fiel & Munson, 1980).

Photodynamic Therapy and Cancer Treatment

Several studies have explored the use of meso-Tetra(N-methyl-4-pyridyl) porphine tetra tosylate (TMP), a derivative, in photodynamic therapy (PDT) for treating cancer. This compound is capable of inducing cell death in targeted tumor cells through the generation of reactive oxygen species. Enhancements in its cellular uptake and therapeutic effectiveness have been achieved through encapsulation in chitosan/alginate nanoparticles (Abdelghany et al., 2013).

Metal Ion Sensing

The aqueous solution of meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride has been reported to exhibit distinct electronic absorptions in the UV-vis region when interacting with toxic metal ions. This property suggests its application in the detection and sensing of metal ions like Hg^2+, Pb^2+, Cd^2+, and Cu^2+, crucial for environmental monitoring and public health safety (Zamadar, Orr, & Uherek, 2016).

Protein Aggregation and Disease Treatment

Research indicates that certain derivatives interact with proteins, influencing protein aggregation processes. This can be crucial in treating diseases caused by amyloidosis and in regulating protein states in pharmacological preparations (Lebedeva et al., 2020).

Future Directions

The compound has shown great potential as efficient functional layers for sensing devices and biomimetic nanoarchitectures . The sensor properties of the nanotubes in the presence of iodine vapor and salicylate anions down to millimolar range were examined in a chemiresistor sensing mode .

properties

IUPAC Name

22,22-dichloro-2,7,12,17-tetrapyridin-4-yl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H24N8.2ClH.Sn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;;/h1-24H;2*1H;/q-2;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPXIJCSDMQAQK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC1=C(C3=CC=C4N3[Sn](N5C(=C2C6=CC=NC=C6)C=CC5=C(C7=NC(=C4C8=CC=NC=C8)C=C7)C9=CC=NC=C9)(Cl)Cl)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H24Cl2N8Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride
Reactant of Route 2
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride
Reactant of Route 3
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride
Reactant of Route 4
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride
Reactant of Route 5
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride
Reactant of Route 6
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride

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